molecular formula C4H3BF3KS B1417927 Potassium 2-Thienyltrifluoroborate CAS No. 906674-55-3

Potassium 2-Thienyltrifluoroborate

Cat. No. B1417927
M. Wt: 190.04 g/mol
InChI Key: LXOCUYMZBWNQQS-UHFFFAOYSA-N
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Description

Potassium 2-Thienyltrifluoroborate is a chemical compound with the CAS Number: 906674-55-3. It has a molecular weight of 191.05 . The IUPAC name for this compound is potassium trifluoro (1H-1lambda3-thiophen-2-yl)borate .


Molecular Structure Analysis

The InChI code for Potassium 2-Thienyltrifluoroborate is 1S/C4H4BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3,9H;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As mentioned earlier, Potassium 2-Thienyltrifluoroborate is a palladium-catalyzed cross-coupling agent that reacts with aryl, vinyl, or alkynyl halides to form new C-C bonds.


Physical And Chemical Properties Analysis

Potassium 2-Thienyltrifluoroborate is a crystal - powder with a color ranging from white to very pale yellow .

Scientific Research Applications

Catalytic Applications in Cross-Coupling Reactions

Potassium alkynyltrifluoroborates, including potassium 2-thienyltrifluoroborate, are extensively used in Suzuki-Miyaura cross-coupling reactions. These compounds are air- and moisture-stable, making them ideal for combinatorial chemistry applications. Their stability and reactivity allow for efficient catalytic processes in the formation of complex organic molecules (Molander, Katona, & Machrouhi, 2002).

Fluoride Ion Affinity and Lewis Acidity

The Lewis acidic nature of compounds like potassium 2-thienyltrifluoroborate is utilized in fluoride ion binding. Studies show that such compounds exhibit high affinity for fluoride ions, which is crucial in various chemical sensing and separation processes (Lee et al., 2011).

Hydrolysis and Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the hydrolysis of potassium organotrifluoroborates, including potassium 2-thienyltrifluoroborate, to their corresponding boronic acids is a key process. This "slow release" mechanism ensures that the boronic acids do not accumulate excessively, minimizing undesirable side reactions (Lennox & Lloyd‐Jones, 2012).

Applications in Fluoride Ion Sensing

Research demonstrates the use of potassium 2-thienyltrifluoroborate derivatives in fluoride ion sensing, exhibiting high binding constants. This property is crucial for developing sensors that can detect fluoride ions with high specificity and sensitivity (Choi et al., 2016).

Enhanced CO2 Transport in Membranes

Potassium tetrafluoroborate, a related compound, has been shown to facilitate CO2 transport in membranes. The interaction between dissociated potassium ions and CO2 molecules enhances CO2 separation performance, a feature potentially applicable to potassium 2-thienyltrifluoroborate in similar contexts (Lee & Kang, 2021).

Safety And Hazards

The safety information for Potassium 2-Thienyltrifluoroborate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

Potassium 2-Thienyltrifluoroborate has been identified as a promising functional additive for high-voltage and high-energy-density lithium metal batteries . Its ability to stabilize interfaces and improve cyclic performance makes it a valuable component in the development of these batteries .

properties

IUPAC Name

potassium;trifluoro(thiophen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOCUYMZBWNQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CS1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659838
Record name Potassium trifluoro(thiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-Thienyltrifluoroborate

CAS RN

906674-55-3
Record name Borate(1-), trifluoro-2-thienyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906674-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(thiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-thiophenetrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JI Tietz, AJ Seed, P Sampson - Organic letters, 2012 - ACS Publications
… This oxidation and etherification sequence, starting from readily prepared potassium 2-thienyltrifluoroborate salts, is operationally straightforward and employs inexpensive reagents. …
Number of citations: 13 pubs.acs.org
Z Zhang, L Zhang, L Huai, Z Wang, Y Fang - RSC advances, 2023 - pubs.rsc.org
… Gratifyingly, potassium 2-thienyltrifluoroborate could undergo coupling reaction with 4a to afford 5k in 46% yield. After the successful synthesis of various ethyl 3-methyl-2-aryl-2-…
Number of citations: 1 pubs.rsc.org
M Gómez-Martínez, E Buxaderas, IM Pastor… - Journal of Molecular …, 2015 - Elsevier
… Regarding the use of heterocyclic trifluoroborates, the reaction between 4-bromoacetophenone and potassium 2-thienyltrifluoroborate gave product 16 in 50% yield, although 1 mol% …
Number of citations: 56 www.sciencedirect.com
Y Fang, L Zhang, X Jin, J Li, M Yuan… - European Journal of …, 2016 - Wiley Online Library
… Interestingly, the yield could be improved by employing potassium 2-thienyltrifluoroborate as the coupling partner. In addition, this method is effective for oxygen heteroarylborons (eg, 2-…
S Rajappa, VK Gumaste - Advances in Heterocyclic Chemistry, 2013 - Elsevier
This article surveys the literature on the reactivity of thiophenes and benzothiophenes published since the appearance of the third edition of Comprehensive Heterocyclic Chemistry. …
Number of citations: 16 www.sciencedirect.com
EN Wiedemann - 2019 - core.ac.uk
Many attempts have been undertaken to construct a general reactivity scale that can be used to classify the reactivity of both, organic and inorganic compounds. During the recent …
Number of citations: 4 core.ac.uk
A Jang - 2019 - search.proquest.com
… methyl-3-(thiophen-2-ylmethyl)indolin-2-one (1.200) Prepared according to GP3 using N-(2-bromophenyl)-N-methylacrylamide (48 mg, 0.2 mmol) and potassium 2-thienyltrifluoroborate…
Number of citations: 2 search.proquest.com
Z Jiuhong - 2019 - search.proquest.com
… In this method, potassium 2thienyltrifluoroborate salts were oxidized with the mild oxidant Oxone to afford thiophen-2(5H)one and its brominated analogs which then undergo Mitsunobu …
Number of citations: 2 search.proquest.com
KM Borys, A Sporzynski… - Current Organic …, 2012 - ingentaconnect.com
… Compound 33 was also obtained by hydrolysis of potassium 2thienyltrifluoroborate using silica gel and water [91], the method being useful also for the preparation of 3-thienylboronic …
Number of citations: 2 www.ingentaconnect.com
EN Wiedemann - 2019 - edoc.ub.uni-muenchen.de
Many attempts have been undertaken to construct a general reactivity scale that can be used to classify the reactivity of both, organic and inorganic compounds. During the recent …
Number of citations: 0 edoc.ub.uni-muenchen.de

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